
ethyl 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate
Overview
Description
Ethyl 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate, also known as Ethyl 2-(4-((2-((ethylamino)carbonyl)phenyl)amino)thiophene-3-carboxamido)benzoate, is a chemical compound that belongs to the class of thiophene carboxylate derivatives. It is a synthetic compound that has shown potential in scientific research for its various biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of ethyl 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
This compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Some of these effects are:
1. Inhibition of inflammatory cytokines: this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
2. Induction of apoptosis: this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate induces apoptosis in cancer cells by activating the caspase cascade.
3. Inhibition of bacterial growth: this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate inhibits the growth of various gram-positive and gram-negative bacteria by disrupting the bacterial cell wall.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate in lab experiments are:
1. Potent biological activity: this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate has potent biological activity, making it an excellent candidate for scientific research.
2. Easy synthesis: this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate can be easily synthesized in the lab using simple synthetic procedures.
The limitations of using this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate in lab experiments are:
1. Limited availability: this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate is not commercially available, and its synthesis requires specialized equipment and expertise.
2. Lack of toxicity data: There is limited information available on the toxicity profile of this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate, which may limit its use in certain experiments.
Future Directions
There are several future directions for the scientific research on ethyl 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate. Some of these directions are:
1. Development of analogs: The synthesis of analogs of this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate may lead to the discovery of compounds with improved biological activity and reduced toxicity.
2. In vivo studies: Further in vivo studies are needed to evaluate the efficacy and toxicity of this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate in animal models.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate in humans for potential therapeutic applications.
Conclusion:
This compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate is a synthetic compound that has shown potential in scientific research for its various biological and pharmacological properties. It has potent anti-inflammatory, anti-cancer, and antibacterial activity. Future research on this compound may lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Ethyl 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate has been studied for its potential use in various scientific research applications. Some of the areas where this compound has shown potential are:
1. Anti-inflammatory activity: Studies have shown that this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate has potent anti-inflammatory activity. It inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes.
2. Anti-cancer activity: this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate has shown potential as an anti-cancer agent. It induces apoptosis in cancer cells and inhibits the proliferation of cancer cells.
3. Anti-bacterial activity: Studies have shown that this compound 5-benzyl-2-(isonicotinoylamino)-3-thiophenecarboxylate has potent antibacterial activity against various gram-positive and gram-negative bacteria.
properties
IUPAC Name |
ethyl 5-benzyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-20(24)17-13-16(12-14-6-4-3-5-7-14)26-19(17)22-18(23)15-8-10-21-11-9-15/h3-11,13H,2,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPITDGWICJXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



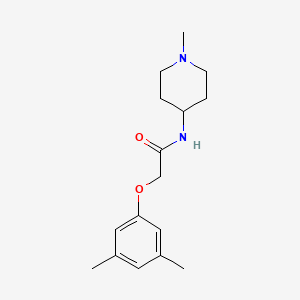
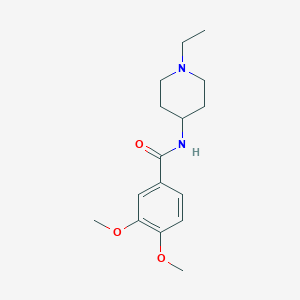
![N-[1-(tetrahydro-2-furanyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4431219.png)
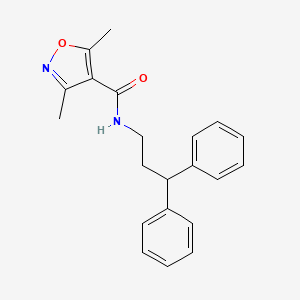
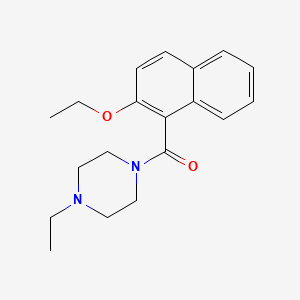


![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)
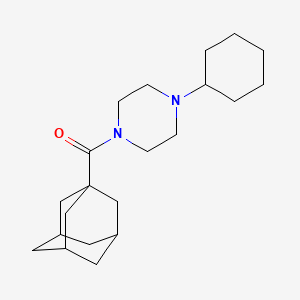

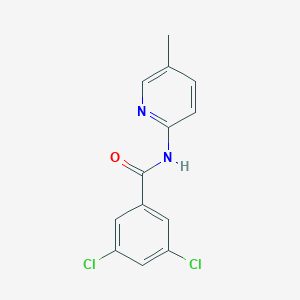
![ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
![1-[(4-fluorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431306.png)